molecular formula C17H12O3 B8480955 Acetyl flavone

Acetyl flavone

Cat. No.: B8480955
M. Wt: 264.27 g/mol
InChI Key: OLSYKHGNUXGDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl flavone is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-acetyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H12O3/c1-11(18)15-16(19)13-9-5-6-10-14(13)20-17(15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

OLSYKHGNUXGDNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The diketone compound (2.3 g, 6.92 mmol) was taken into a mixture of HCl (1 mL) and acetic acid (15 mL) and heated at 100° C. for 1 h. The reaction mixture was cooled to rt, diluted with water and extracted with ethyl acetate. The organic layer was washed with water, brine, dried and concentrated to give 1.75 g of the intermediate in 80.6% yield. In a 100 mL dry round-bottomed flask fitted with condenser and magnetic stirrer were placed this intermediate (925 mg, 2.94 mmol) in CH2Cl2 (30 mL). BBr3 (2.21 g, 8.83 mmol, 1M solution in CH2Cl2) was added slowly at 0° C. The reaction mixture was stirred for 16 h at rt under nitrogen. The reaction mixture was quenched by carefully adding methanol. The solvent was removed under reduced pressure and the resulting solid was washed with water and dried to give 1.0 g of crude 3′-fluoro-4′-methoxy-5-bromo methyl flavone in 97% yield. To a solution of 5-bromomethyl flavone (1.0 g, 2.86 mmol) in DMF (20 mL), potassium acetate (845 mg, 8.60 mmol) was added. The mixture was heated at 100° C. for 1 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated to give crude acetyl flavone (810 mg, 86%). To a solution of the acetyl flavone (810 mg, 2.47 mmol) in methanol (15 mL), K2CO3 (1.02 g, 7.41 mmol) was added and the reaction mixture was stirred for 2 h at rt. The solvent was removed and the product was taken in to water and neutralized by dilute HCl. The solid was separated by filtration, washed with water and dried to give 2-(3-fluoro-4-hydroxyphenyl)-6-(hydroxymethyl)-4H-chromen-4-one in 38% yield. MS (ES) m/z: 286.96 (M); Mp. 256-258° C.
Name
5-bromomethyl flavone
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
845 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

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